molecular formula C21H20F3N5O B11246610 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-(trifluoromethyl)benzamide

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B11246610
M. Wt: 415.4 g/mol
InChI Key: OOPFHAGCFXVJQR-UHFFFAOYSA-N
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Description

Imatinib , is a significant therapeutic agent used to treat chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). It specifically inhibits the activity of tyrosine kinases, playing a crucial role in cancer treatment .

Preparation Methods

Synthetic Routes:: Imatinib can be synthesized through several steps. The key synthetic route involves coupling the pyridylpyrimidine moiety with the methylbenzene ring. The specific synthetic pathway may vary, but it typically includes reactions like amidation, sulfonamide formation, and aromatic substitution.

Reaction Conditions::

    Amidation: The amide bond formation between the pyridylpyrimidine and benzamide moieties occurs under mild conditions using appropriate coupling agents.

    Sulfonamide Formation: The sulfonamide group is introduced via reaction with a sulfonating agent.

    Aromatic Substitution: Trifluoromethylation of the benzene ring is achieved using a suitable trifluoromethylating reagent.

Industrial Production:: Imatinib is industrially produced through efficient synthetic processes, ensuring high purity and yield.

Chemical Reactions Analysis

Reactions:: Imatinib undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under certain conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Aromatic substitutions can occur at the benzene ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Lewis acids or nucleophilic aromatic substitution conditions.

Major Products:: The major products depend on the specific reaction and conditions. For example, reduction may yield an amine derivative, while oxidation could lead to an oxidized form.

Scientific Research Applications

Imatinib’s applications extend beyond cancer treatment:

    Chemistry: Used as a model compound for studying kinase inhibitors.

    Biology: Investigated for its effects on cell signaling pathways.

    Medicine: Explored for other diseases beyond CML and GISTs.

    Industry: Valuable in drug discovery and development.

Mechanism of Action

Imatinib selectively binds to inactive Abelson tyrosine kinase domains, inhibiting their activity. Hydrogen bonds and hydrophobic interactions play a crucial role in this process .

Comparison with Similar Compounds

Imatinib’s uniqueness lies in its specific targeting of tyrosine kinases. Similar compounds include Dasatinib, Nilotinib, and Bosutinib.

Properties

Molecular Formula

C21H20F3N5O

Molecular Weight

415.4 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H20F3N5O/c1-13-12-18(29(2)3)28-20(25-13)27-17-10-8-16(9-11-17)26-19(30)14-4-6-15(7-5-14)21(22,23)24/h4-12H,1-3H3,(H,26,30)(H,25,27,28)

InChI Key

OOPFHAGCFXVJQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C

Origin of Product

United States

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